2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are an important class of compounds in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-chloroacetamide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid: Another thiazole derivative with similar biological activities.
2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole: A compound with a similar structure but different substituents, leading to different biological properties
Uniqueness
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H10FN3OS2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H10FN3OS2/c15-11-4-2-1-3-10(11)13-17-8-9(21-13)7-12(19)18-14-16-5-6-20-14/h1-6,8H,7H2,(H,16,18,19) |
InChI Key |
IWMUCMXIMZMNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)NC3=NC=CS3)F |
Origin of Product |
United States |
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